molecular formula C27H24FN3O2 B11148506 N-(3,3-diphenylpropyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(3,3-diphenylpropyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B11148506
M. Wt: 441.5 g/mol
InChI Key: HMCUKQUWMVXFLQ-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic compound that belongs to the class of acetamides This compound features a pyridazinone core, which is often associated with various biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multi-step organic reactions. The starting materials might include 2-fluorobenzaldehyde, pyridazine derivatives, and diphenylpropylamine. Common synthetic routes could involve:

    Condensation Reactions: Combining 2-fluorobenzaldehyde with a pyridazine derivative under acidic or basic conditions.

    Amidation: Reacting the resulting intermediate with diphenylpropylamine to form the final acetamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions could be used to modify the pyridazinone core.

    Substitution: Halogen substitution reactions could be performed on the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different halogens.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic properties, possibly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide would involve its interaction with specific molecular targets. These could include:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to receptors and altering signal transduction pathways.

    Pathways: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    N-(3,3-diphenylpropyl)-2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    N-(3,3-diphenylpropyl)-2-[3-(2-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide: Contains a methylphenyl group.

Uniqueness

The uniqueness of N-(3,3-diphenylpropyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorophenyl group might enhance its binding affinity to certain targets or improve its metabolic stability.

Properties

Molecular Formula

C27H24FN3O2

Molecular Weight

441.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C27H24FN3O2/c28-24-14-8-7-13-23(24)25-15-16-27(33)31(30-25)19-26(32)29-18-17-22(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-16,22H,17-19H2,(H,29,32)

InChI Key

HMCUKQUWMVXFLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F)C4=CC=CC=C4

Origin of Product

United States

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